1,6-Cyclododecanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Cyclododecanediol is an organic compound with the molecular formula C12H24O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Cyclododecanediol can be synthesized through several methods. One common approach involves the reduction of cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of cyclododecatriene. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions: 1,6-Cyclododecanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form cyclododecanedione using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of this compound can lead to the formation of cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form cyclododecane dichloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Cyclododecanedione.
Reduction: Cyclododecane.
Substitution: Cyclododecane dichloride.
Wissenschaftliche Forschungsanwendungen
1,6-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,6-Cyclododecanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
1,6-Cyclododecanediol can be compared with other similar compounds, such as:
1,2-Cyclodecanediol: This compound has hydroxyl groups at the 1 and 2 positions of the cyclodecane ring, leading to different chemical properties and reactivity.
1,4-Cyclohexanediol: With hydroxyl groups at the 1 and 4 positions of the cyclohexane ring, this compound exhibits distinct physical and chemical characteristics compared to this compound.
1,5-Cyclooctanediol: This diol has hydroxyl groups at the 1 and 5 positions of the cyclooctane ring, resulting in unique reactivity and applications.
Eigenschaften
CAS-Nummer |
14435-21-3 |
---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
cyclododecane-1,6-diol |
InChI |
InChI=1S/C12H24O2/c13-11-7-3-1-2-4-8-12(14)10-6-5-9-11/h11-14H,1-10H2 |
InChI-Schlüssel |
CZODBJMRPLCCEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCCCC(CC1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.